N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide
Description
N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-fluorophenyl group. The molecule is further modified by a cyclohexylmethyl moiety bearing a dimethylamino group at the 1-position of the cyclohexane ring.
Properties
CAS No. |
752142-28-2 |
|---|---|
Molecular Formula |
C16H23FN2O |
Molecular Weight |
278.36 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H23FN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20) |
InChI Key |
IGOXMJNGGGFQOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide involves the reaction of 4-fluorobenzoyl chloride with N-((1-(dimethylamino)cyclohexyl)methyl)amine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom in the 4-fluorobenzamide moiety acts as a leaving group, enabling nucleophilic substitution reactions. This reactivity is critical for modifying the compound’s structure or synthesizing derivatives. For example:
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Fluorine displacement : The compound can undergo substitution with nucleophiles (e.g., hydroxide, amines) under basic or acidic conditions, replacing the fluorine atom with other functional groups.
-
Mechanism : The substitution likely proceeds via a nucleophilic aromatic substitution (SNAr) pathway, facilitated by the electron-withdrawing effect of the amide group, which activates the aromatic ring for nucleophilic attack.
Amide Formation Reactions
The compound is synthesized through amide bond formation, a reaction central to its preparation. Key steps include:
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Reaction with amines : The dimethylamino group in the cyclohexyl moiety reacts with 4-fluorobenzoyl chloride in the presence of a base (e.g., Et₃N) to form the amide linkage.
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Conditions : Typically performed in dichloromethane (DCM) at room temperature, followed by aqueous workup and purification via silica gel chromatography .
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Yield : High yields (e.g., 92%) are achievable under optimized conditions .
Copper-Catalyzed N-Alkylation Reactions
This compound participates in photoinduced copper-catalyzed C(sp³)−N coupling reactions, expanding its synthetic utility:
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Mechanism : Irradiation of a copper(I)−amidate complex generates excited species, which reduce alkyl halides to alkyl radicals. These radicals then couple with the amide nucleophile .
-
Reaction conditions :
-
Scope : Compatible with sterically hindered alkyl halides and primary amides, demonstrating broad applicability beyond direct SN2 reactions .
| Reaction Parameter | Standard Conditions | Yield |
|---|---|---|
| Precatalyst | CuI (10 mol%) | 85% |
| Solvent | Acetonitrile/DMF (7:1) | |
| Light source | UVC (254 nm) |
Other Potential Reactions
-
Hydrolysis : The amide bond may undergo hydrolysis under acidic or basic conditions, generating carboxylic acid and amine derivatives.
-
Radical-mediated transformations : The dimethylamino group could participate in radical reactions, though specific examples are not detailed in the provided sources.
Key Research Findings
-
Optimization of Copper-Catalyzed Coupling :
-
Mechanistic Insights :
Scientific Research Applications
N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving and .
Medicine: Investigated for its potential therapeutic effects, including and properties.
Industry: Utilized in the production of pharmaceutical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets. It binds to receptors or enzymes , modulating their activity and leading to various biological effects. The compound may inhibit certain enzymes or receptors , thereby altering cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : The 4-fluorophenyl group in the target compound is less sterically hindered and less lipophilic compared to the 4-trifluoromethyl (4d) or 3,4-dichloro () substituents. This may influence receptor-binding kinetics and metabolic stability .
- Synthetic Accessibility : The target compound’s synthesis pathway is inferred to involve amide coupling between 4-fluorobenzoic acid and a cyclohexylmethylamine precursor, similar to methods used for compound 4d (76.3% yield). Lower yields in analogs like 5a (21.3%) highlight challenges in introducing multiple halogen substituents or branched alkyl groups .
Pharmacological and Regulatory Profiles
Opioid Receptor Affinity
While direct data for the target compound is unavailable, analogs such as 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide () are regulated under the Dangerous Drugs Ordinance (Cap. Structural comparisons indicate that:
- Dimethylamino Group: This moiety enhances solubility and may act as a hydrogen-bond acceptor, improving receptor interaction .
Regulatory Status
Physicochemical Properties
- Melting Points and Solubility : Analogs like 4d (colorless solid) and 5a (yellow oil) suggest that substituents significantly impact physical states. The target compound’s 4-fluoro group likely results in a crystalline solid, akin to 4d, but with lower molecular weight.
- Spectroscopic Characterization : All analogs in were validated via ¹H/¹³C/¹⁹F NMR and HR-MS, confirming structural fidelity. The target compound would require similar analytical confirmation .
Biological Activity
N-((1-(Dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide, also known as AH-7921, is a synthetic compound that has garnered attention in pharmacological research due to its psychoactive properties. This article explores the biological activity of AH-7921, focusing on its pharmacodynamics, potential therapeutic applications, and associated risks.
Chemical Structure and Properties
AH-7921 is characterized by the following chemical structure:
- Molecular Formula : C16H22FNO
- Molecular Weight : 275.35 g/mol
- IUPAC Name : this compound
The presence of a dimethylamino group and a fluorobenzamide moiety contributes to its unique pharmacological profile.
AH-7921 primarily acts as a selective agonist at the opioid receptors, particularly the kappa-opioid receptor (KOP). Its binding affinity and selectivity have been studied in various in vitro assays:
- KOP Receptor Affinity : High selectivity for KOP receptors has been observed, which is significant in pain modulation and potential anti-addictive properties .
- Pharmacological Effects : The agonistic activity at KOP receptors is associated with analgesic effects, but may also lead to dysphoria and hallucinations, common side effects linked to KOP activation.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the biological activities of AH-7921:
Analgesic Properties
Research indicates that AH-7921 exhibits significant analgesic effects comparable to traditional opioids. In animal models, it has demonstrated efficacy in reducing pain responses without the severe side effects commonly associated with mu-opioid receptor agonists .
Neuropharmacological Studies
Neuropharmacological evaluations have shown that AH-7921 can modulate neurotransmitter systems involved in pain perception and mood regulation. For instance:
- Dopaminergic System : It influences dopamine release, which may contribute to its psychoactive effects .
- Serotonergic System : Some studies suggest interactions with serotonin receptors, potentially affecting mood and anxiety levels.
Toxicological Concerns
Despite its therapeutic potential, AH-7921 poses significant health risks. Reports indicate:
- Intoxication Cases : Six non-fatal intoxications and fifteen deaths associated with AH-7921 have been documented, highlighting its dangerous profile when misused .
- Symptoms of Overdose : Clinical manifestations include hypertension, tachycardia, and seizures, primarily due to its opioid-like effects .
Case Studies
Several case studies provide insight into the clinical implications of AH-7921:
| Case Study | Findings |
|---|---|
| Sweden (2012) | 10 deaths linked to AH-7921; confirmed presence in post-mortem analyses. |
| United Kingdom (2013) | Reports of severe intoxications leading to emergency interventions. |
| Norway (2013) | Documented fatalities associated with polydrug use including AH-7921. |
The combination of AH-7921 with other substances often exacerbates its toxic effects.
Q & A
Basic: What are the optimal synthetic routes and coupling reagents for preparing N-((1-(dimethylamino)cyclohexyl)methyl)-4-fluorobenzamide?
Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting 4-fluorobenzoic acid with 1-(dimethylamino)cyclohexylmethanamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in anhydrous dichloromethane. These reagents facilitate amide bond formation by activating the carboxylic acid group. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (≥75%) and purity. Confirmatory techniques include IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.2–7.8 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .
Basic: How is structural characterization of this compound performed to confirm its identity?
Methodological Answer:
Structural validation requires a multi-technique approach:
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O, aromatic C-F).
- ¹H-NMR and ¹³C-NMR : Resolve cyclohexyl, dimethylamino, and fluorobenzamide moieties. For example, the methyl groups on dimethylamino appear as a singlet at δ 2.2–2.4 ppm.
- Elemental Analysis (EA) : Confirms C, H, N, and F percentages within ±0.3% of theoretical values.
- Mass Spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., [M+H]⁺ at m/z 349.2) .
Basic: What solvent and pH conditions maximize fluorescence intensity for spectroscopic analysis?
Methodological Answer:
Fluorescence properties are solvent- and pH-dependent. For benzamide analogs, ethanol or methanol is optimal due to low quenching effects. Fluorescence intensity peaks at pH 5 (acetate buffer), as protonation of the dimethylamino group minimizes electronic interference. At 25°C , intensity stabilizes within 30 minutes (λex = 340 nm, λem = 380 nm). Calibration curves (0.1–10 µg/mL) yield a limit of detection (LOD) of 0.269 mg/L and R.S.D.% <1.5 .
Advanced: How are μ-opioid receptor binding affinities and selectivity evaluated?
Methodological Answer:
Receptor affinity is assessed via radioligand displacement assays using [³H]DAMGO (μ-selective) and [³H]U69,593 (κ-selective). Membranes from transfected HEK293 cells are incubated with the compound (0.1 nM–10 µM) and radioligands. Ki values are calculated using the Cheng-Prusoff equation. For example, AH-7921 (a structural analog) shows μ-receptor Ki = 12 nM vs. κ-receptor Ki = 420 nM, indicating μ-selectivity. Competitive binding curves (GraphPad Prism) and Schild analysis validate selectivity .
Advanced: What methodologies are used to assess in vivo toxicity and metabolic stability?
Methodological Answer:
- Acute Toxicity : Administer escalating doses (1–100 mg/kg, i.p.) to rodents. Monitor respiratory depression (plethysmography) and mortality over 72 hours. LD50 values are derived via Probit analysis.
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat). Quantify parent compound depletion via LC-MS/MS. Half-life (t½) and intrinsic clearance (Clint) are calculated. For U-47700 (analog), t½ = 45 minutes in human microsomes, indicating moderate stability .
Advanced: How can contradictions in biological activity between structural isomers be resolved?
Methodological Answer:
Contradictions arise from stereochemical or regiochemical variations. For example, U-47700 (trans-cyclohexyl) shows higher μ-affinity than AH-7921 (cis-isomer). Resolve via:
- X-ray Crystallography : Determine absolute configuration (e.g., cyclohexyl chair conformation).
- Docking Simulations (AutoDock Vina) : Compare binding poses in μ-receptor homology models.
- Functional Assays : Measure cAMP inhibition (μ-agonist activity) in CHO-K1 cells .
Advanced: How is this compound utilized in positron emission tomography (PET) imaging?
Methodological Answer:
¹⁸F-labeled analogs (e.g., 3-trifluoromethyl-4-[¹⁸F]fluoro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide) are synthesized for μ-receptor imaging. Radiolabeling involves nucleophilic substitution (K[¹⁸F]F-K222 complex, 100°C, 15 minutes). In vivo distribution is tracked in rodents using a microPET scanner. Standardized uptake values (SUVs) in brain regions (striatum, thalamus) correlate with receptor density. Blocking studies with naloxone confirm specificity .
Basic: What analytical methods ensure compound purity and stability under storage?
Methodological Answer:
- HPLC-PDA : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (60:40), flow rate 1 mL/min. Purity ≥95% by peak area.
- Stability Studies : Store at -20°C in amber vials. Assess degradation via accelerated testing (40°C/75% RH, 4 weeks). Forced degradation (acid/base/oxidative stress) identifies labile groups (e.g., amide hydrolysis under 0.1N HCl) .
Advanced: How does this compound compare to traditional opioids in preclinical models?
Methodological Answer:
- Tail-Flick Test (Analgesia) : ED50 values (e.g., 2.5 mg/kg vs. morphine 5 mg/kg) indicate potency.
- Conditioned Place Preference (CPP) : Assess abuse potential. AH-7921 shows CPP at 10 mg/kg, comparable to morphine.
- Respiratory Depression : Whole-body plethysmography reveals dose-dependent suppression (EC50 = 3.2 mg/kg) .
Advanced: What strategies improve metabolic stability for therapeutic development?
Methodological Answer:
- Deuterium Incorporation : Replace labile hydrogens (e.g., cyclohexyl C-H) to slow CYP450 oxidation.
- Prodrug Design : Mask dimethylamino group with esterase-cleavable moieties (e.g., pivaloyloxymethyl).
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., CF3) to reduce first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
